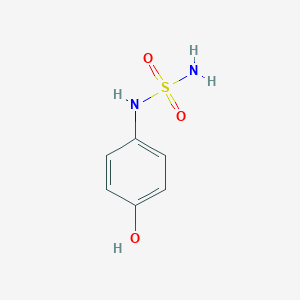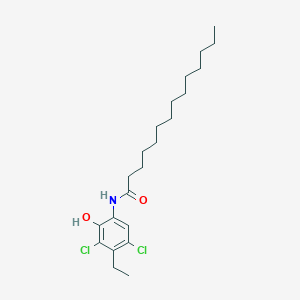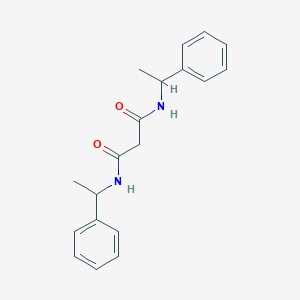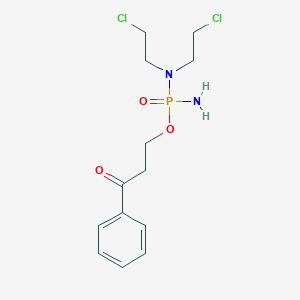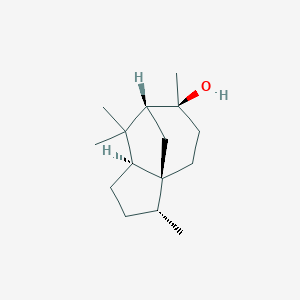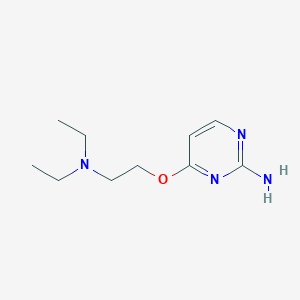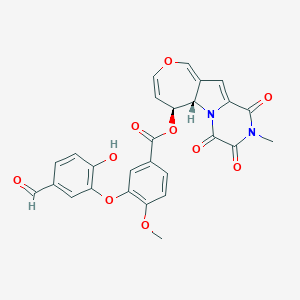
Dethiosecoemestrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dethiosecoemestrin is a natural product that has been isolated from the marine sponge, Lendenfeldia chondrodes. It belongs to the family of polyketides and has a unique structure that makes it an interesting molecule for scientific research.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- Studies on fungal products: Dethiosecoemestrin, a metabolite related to emestrin, was isolated from Emericella striata. Its structure was established based on chemical and spectroscopic evidence. It was noted for its biogenetic derivation from emestrin and its degradation into violaceic acid. The antimicrobial activity of dethiosecoemestrin was also examined (Seya, Nozawa, Udagawa, Nakajima, & Kawai, 1986).
Metabolism and Biochemical Dynamics
- Modulation of metabolic detoxification pathways: Research has indicated the significance of foods and nutrients in supporting and modulating detoxification functions in the human body. This includes the study of phase I and phase II detoxification enzymes, Nrf2 signaling, and metallothionein, relevant to understanding the metabolism of compounds like dethiosecoemestrin (Hodges & Minich, 2015).
Enzyme-related Studies
- Catalytic application of selenium and tellurium compounds: This review discusses the design and synthesis of organoselenides and tellurides that mimic the activity of the glutathione peroxidase enzyme, vital in the detoxification system that deals with harmful peroxides. These studies are relevant to understanding the enzyme-based detoxification of compounds such as dethiosecoemestrin (Alberto, Nascimento, & Braga, 2011).
Microorganism-based Detoxification
- Biodegradation and biotransformation of explosives: This research focuses on the metabolism of toxic compounds by microorganisms and plants, with an emphasis on identifying and characterizing plant genes involved in detoxification. Insights from such studies are crucial for understanding how microorganisms might interact with or detoxify compounds like dethiosecoemestrin (Rylott, Lorenz, & Bruce, 2011).
Computational Approaches
- Computational enzymology and organophosphorus degrading enzymes: This review highlights computational methodologies applied to enzyme-based detoxification of organophosphorus compounds, offering insights that could be applicable to the study of dethiosecoemestrin (Ramalho et al., 2016).
Propiedades
Número CAS |
104799-51-1 |
|---|---|
Nombre del producto |
Dethiosecoemestrin |
Fórmula molecular |
C27H20N2O10 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
[(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
Clave InChI |
APGIPIWYVRPJKL-REWPJTCUSA-N |
SMILES isomérico |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES canónico |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Otros números CAS |
104799-51-1 |
Sinónimos |
dethiosecoemestrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



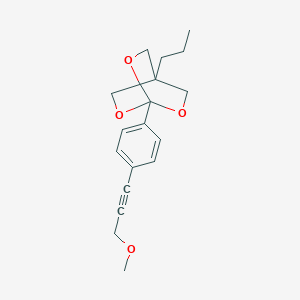
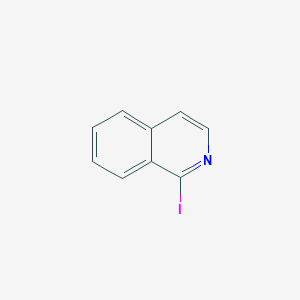
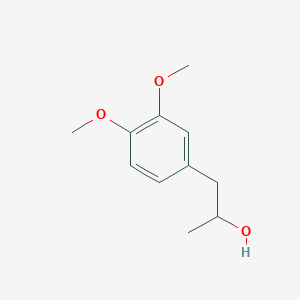
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
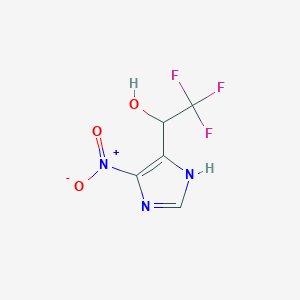
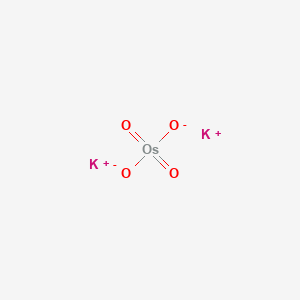
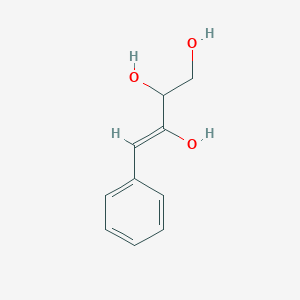
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
